molecular formula C17H19NO2 B5840123 3-ethoxy-N-(4-ethylphenyl)benzamide

3-ethoxy-N-(4-ethylphenyl)benzamide

Cat. No.: B5840123
M. Wt: 269.34 g/mol
InChI Key: DKSWYDMOHPJFJG-UHFFFAOYSA-N
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Description

3-ethoxy-N-(4-ethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzene ring and an ethylphenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(4-ethylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzoic acid and 4-ethylphenylamine.

    Amide Formation: The carboxylic acid group of 3-ethoxybenzoic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated acid then reacts with 4-ethylphenylamine to form the amide bond, resulting in the formation of this compound.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild heating conditions (e.g., 40-60°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(4-ethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of 3-ethoxybenzoic acid or 3-ethoxybenzaldehyde.

    Reduction: Formation of 3-ethoxy-N-(4-ethylphenyl)benzylamine.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

3-ethoxy-N-(4-ethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(4-ethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(3-ethylphenyl)benzamide: Similar structure but with different substitution pattern on the benzene ring.

    3-ethoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide: Contains a thiazole ring instead of a simple benzene ring.

Uniqueness

3-ethoxy-N-(4-ethylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and ethylphenyl groups provides distinct properties compared to its analogs.

Properties

IUPAC Name

3-ethoxy-N-(4-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-13-8-10-15(11-9-13)18-17(19)14-6-5-7-16(12-14)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSWYDMOHPJFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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